molecular formula C24H40O6 B11935193 (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid

(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid

Cat. No.: B11935193
M. Wt: 424.6 g/mol
InChI Key: UJYLRDMHTJWIQW-NITPNRFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid: is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This particular compound is a hydroxylated form of cholic acid, which is one of the primary bile acids synthesized in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid typically involves multiple steps of hydroxylation and oxidation. The starting material is often cholic acid, which undergoes selective hydroxylation at specific positions. The reaction conditions usually involve the use of strong oxidizing agents and catalysts to achieve the desired hydroxylation.

Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced, it involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, although this is less common.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated derivatives.

    Substitution: Formation of substituted bile acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a model molecule to study the behavior of hydroxylated steroids and their interactions with various reagents.

Biology: In biological research, it is used to study the metabolism and function of bile acids in the digestive system. It helps in understanding the role of hydroxylation in bile acid activity.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in treating liver diseases and disorders related to bile acid metabolism.

Industry: In the industrial sector, it is used in the formulation of certain pharmaceuticals and as a biochemical reagent in research and development.

Mechanism of Action

The mechanism of action of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors in the liver and intestines. It regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The hydroxyl groups play a crucial role in its binding affinity and specificity to these receptors, influencing its biological activity.

Comparison with Similar Compounds

    Cholic Acid: The parent compound with fewer hydroxyl groups.

    Chenodeoxycholic Acid: Another primary bile acid with a different hydroxylation pattern.

    Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestines.

Uniqueness: The unique feature of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid is the presence of multiple hydroxyl groups, which enhances its solubility and interaction with bile acid receptors. This makes it particularly useful in studying the effects of hydroxylation on bile acid function and metabolism.

Properties

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(2S,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(8-19(27)22(29)30)15-4-5-16-21-17(11-20(28)24(15,16)3)23(2)7-6-14(25)9-13(23)10-18(21)26/h12-21,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

UJYLRDMHTJWIQW-NITPNRFESA-N

Isomeric SMILES

C[C@H](C[C@@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.